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molecular formula C9H8O4 B8717773 1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy- CAS No. 23724-22-3

1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy-

Cat. No. B8717773
M. Wt: 180.16 g/mol
InChI Key: IMLCPQOIRGAGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876277

Procedure details

Compound 1 (47 g) in dry acetone (500 ml), K2CO3 (100 g) and dimethylsulphate (70 ml) were refluxed overnight. The white solid was filtered off, the filtrate concentrated, diluted with water and extracted with EtOAc. The EtOAc layer was washed with NaHCO3 solution and water, dried over anhydrous MgSO4. Removal of solvent afforded a straw coloured liquid, one spot by TLC, IR νmaxliq.film cm-1 : 1624; UV νmaxMeOH nm (ε): 296 (2875), 236 (2937), 217 (3027): 1H-NMR δ (CDCl3): 3.74 (3H, s, OCH3), 5.91 (2H, s, OCH2O), 6.31 (1H, dd, J=2.5, 8.5 Hz, H-5), 6.49 (1H, d, J=2.5, Hz, H-1), 6.70 (1H, d, J=8.5 Hz, H-4); HRMS m/z: 152.0473 (M+, 100, C8H8O3), 137.0238 (M+ --CH3, 88.42, C7H5O3). This methyl ether (40 g) in absolute THF (300 ml) at -10 C under argon gas was stirred with butyl lithium in hexane (100 ml, 1.1 mole) for 21/2 hrs. After the addition of BuLi the temperature of the reaction mixture was slowly raised to room temperature. Formation of the anion was confirmed by quenching an aliquot of the reaction mixture with D2O and observing the 1H=NMR (disappearance of the doublet signal at 6.49 ppm). The anion thus formed was stirred with dry DMF (20 ml) in THF (100 ml), at 0° C. (10 min) followed by refluxing (2 hrs). The reaction mixture was then acidified with HCL (6N) and extracted with ether (11/2 L). Drying over anhydrous MgSO4 and evaporation of the solvent afforded a pale yellow crystalline compound mp 124° C., IR νmaxKBr cm-1 : 1620, 1695, UV νmaxMeOH nm (ε): 211 (7811), 217.9 (7788), 268 (4536), 294.6 (2177): 1H-NMR δ (CDCl3): 3.81 (3H, s, OCH3), 6.07 (2H, s, OCH2O), 6.33 (1H, d, J=7 Hz, H-5), 6.88 (1H, d, J=Hz, H-4), 10.31 (1H, s, aldehyde); HRMS m/z: 180.0401 (M+, 100, C9H8O4), 165.0189 (M+ --CH3, 35, C8H5O4), 137.0238 (M+ --CH3CO, 45, C7H5O3).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.C([O-])([O-])=O.[K+].[K+].COS(OC)(=O)=O.[CH3:24][O:25][CH3:26].C([Li])CCC.CCCCCC>CC(C)=O.C1COCC1.CN(C=O)C>[CH3:24][O:25][C:26]1[C:4]([CH:5]=[O:10])=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)O
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
70 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc layer was washed with NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
afforded a straw
CUSTOM
Type
CUSTOM
Details
by quenching an aliquot of the reaction mixture with D2O
CUSTOM
Type
CUSTOM
Details
The anion thus formed
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing (2 hrs)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (11/2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over anhydrous MgSO4 and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=C1C=O)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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